molecular formula C20H26N4O3 B6428245 N-[2-(4-methoxyphenyl)ethyl]-3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide CAS No. 2034525-88-5

N-[2-(4-methoxyphenyl)ethyl]-3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide

Cat. No.: B6428245
CAS No.: 2034525-88-5
M. Wt: 370.4 g/mol
InChI Key: AGUXUZSRSZSBCW-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-3-[(2-Methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core functionalized with a carboxamide group at position 1 and a 2-(4-methoxyphenyl)ethyl substituent. At position 3 of the piperidine ring, an oxygen linker connects to a 2-methylpyrimidin-4-yl moiety. Key features include:

  • Piperidine scaffold: Common in bioactive compounds due to its conformational flexibility and ability to interact with enzymes or receptors .
  • 2-Methylpyrimidinyloxy group: May enhance binding selectivity or metabolic stability compared to simpler heterocycles .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-15-21-12-10-19(23-15)27-18-4-3-13-24(14-18)20(25)22-11-9-16-5-7-17(26-2)8-6-16/h5-8,10,12,18H,3-4,9,11,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUXUZSRSZSBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C20H26N2O3C_{20}H_{26}N_{2}O_{3}. Its structure features a piperidine ring substituted with a methoxyphenyl group and a pyrimidine derivative, which are crucial for its biological interactions.

  • Receptor Binding : The compound has shown significant affinity for various receptors, particularly dopamine receptors. It exhibits selective binding characteristics that may contribute to its therapeutic effects.
  • Inhibition Studies : Studies have indicated that the compound can inhibit specific enzymes and pathways, which may be responsible for its pharmacological effects. For instance, it has been evaluated against viral replication processes, showing promising results in inhibiting RNA viruses.

Antiviral Activity

Research indicates that derivatives similar to this compound exhibit antiviral properties. In particular, compounds in this class have demonstrated effective inhibition of viral replication at micromolar concentrations:

  • EC50 Values : Many analogs have shown EC50 values ranging from 5 μM to 28 μM against respiratory syncytial virus (RSV), indicating moderate potency in antiviral activity .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Some studies have reported:

  • Minimum Inhibitory Concentration (MIC) : Various piperidine derivatives have shown MIC values ranging from 0.0039 mg/mL to 100 mg/mL against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Case Studies

  • Dopamine Receptor Affinity : A study focusing on similar compounds revealed that certain derivatives displayed high affinity for dopamine D4 receptors with IC50 values as low as 0.057 nM, suggesting potential applications in treating neurological disorders .
  • Antiviral Efficacy : Another investigation highlighted that compounds with similar structural motifs effectively reduced viral RNA levels by over 80% at concentrations around 7 μM, demonstrating significant antiviral potential against hepatitis C virus (HCV) .

Table 1: Biological Activity Overview

Activity TypeCompound DerivativeEC50/MIC ValuesReference
AntiviralN-[2-(4-methoxyphenyl)ethyl]-3-pyrimidineEC50 = 5–28 μM
AntimicrobialPiperidine derivativesMIC = 0.0039–100 mg/mL
Receptor BindingDopamine D4 AffinityIC50 = 0.057 nM

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-[2-(4-methoxyphenyl)ethyl]-3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide exhibit promising anticancer properties. Studies show that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a related compound demonstrated significant cytotoxic effects against breast cancer cells through the modulation of key signaling pathways involved in cell survival and apoptosis .

Neuropharmacology

The compound's piperidine backbone suggests potential neuropharmacological applications. Preliminary studies indicate that it may act on neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in treating disorders such as depression and anxiety. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving blood-brain barrier penetration .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes linked to disease states. For example, it has shown inhibitory effects on certain kinases involved in cancer progression, making it a candidate for targeted therapies .

Molecular Probes

Due to its unique structural features, this compound can serve as a molecular probe in biochemical assays. Its ability to selectively bind to specific biomolecules can help elucidate biological pathways and mechanisms of action in cellular environments.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing smart materials with enhanced properties. The compound's functional groups allow for chemical modifications that can tailor the physical properties of polymers, such as thermal stability and mechanical strength .

Nanotechnology

In nanotechnology, this compound can be utilized in the synthesis of nanoparticles or nanocomposites. Its ability to coordinate with metal ions may facilitate the creation of hybrid materials with applications ranging from drug delivery systems to catalysis .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in breast cancer cells; inhibited cell proliferation.
Neuropharmacology Potential modulation of dopamine and serotonin systems; improved BBB penetration.
Enzyme Inhibition Inhibited specific kinases associated with cancer progression.
Polymer Chemistry Enhanced thermal stability and mechanical strength in polymer matrices.
Nanotechnology Facilitated synthesis of nanoparticles for drug delivery applications.

Comparison with Similar Compounds

Cinnamic Acid-Piperidine Hybrids ()

Compound 3 : (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-methoxyphenyl)acrylamide

  • Structure : Combines a cinnamic acid acrylamide backbone with a benzylpiperidine-ethyl group.
  • Activity : Exhibits antioxidant, cholinergic, and neuroprotective properties, attributed to the methoxyphenyl group and piperidine’s ability to modulate acetylcholinesterase .
  • Purity : 100% (HPLC), indicating robust synthetic protocols.

Compound 4 : (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(2,4-dimethoxyphenyl)acrylamide

  • Structure : Similar to Compound 3 but with a 2,4-dimethoxyphenyl group.
  • Activity: Enhanced antioxidant capacity due to additional methoxy groups, but reduced blood-brain barrier permeability compared to monosubstituted analogs .

Comparison with Target Compound :

  • The target compound replaces the acrylamide with a carboxamide and introduces a pyrimidinyloxy group. This may reduce electrophilic reactivity (improving safety) and enhance kinase or GPCR selectivity .

5-HT1B Receptor Ligand ()

Compound : 4-[2-(1H-Indol-3-yl)ethyl]-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]piperidine-1-carboxamide

  • Structure : Piperidine-carboxamide with indole and 4-methylpiperazine substituents.
  • Activity: Binds to 5-HT1B receptors (logP = 4.4), suggesting CNS penetration. Hydrogen bond donors (2) and acceptors (4) facilitate receptor interactions .

Comparison with Target Compound :

  • Both share a piperidine-carboxamide core and methoxyphenyl group. However, the target compound’s pyrimidinyloxy group may reduce basicity (vs.

WHO-Listed Pyridazine Derivative ()

Compound : N-(Pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide

  • Structure : Piperidine-carboxamide with a pyridazine substituent and trifluoromethylpyridine group.
  • Activity : Likely targets kinases or inflammatory pathways due to the electronegative trifluoromethyl group .

Comparison with Target Compound :

  • The trifluoromethyl group in the WHO compound enhances metabolic stability but may increase toxicity risks. The target compound’s 2-methylpyrimidine offers a balance of lipophilicity and steric bulk.

Formoterol-Related Compounds ()

Formoterol-Related Compound B: N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide

  • Structure : β2-adrenergic agonist analog with a 4-methoxyphenylethylamine chain.
  • Role : Impurity in formoterol synthesis; highlights the prevalence of 4-methoxyphenylethyl groups in bioactive molecules .

Comparison with Target Compound :

  • The target compound’s piperidine-carboxamide scaffold diverges from formoterol’s ethanolamine backbone, suggesting different target profiles (e.g., GPCRs vs. ion channels).

Research Implications and Gaps

  • Target Compound Advantages : The pyrimidinyloxy group may offer superior selectivity over cinnamic acid derivatives () and reduced toxicity compared to trifluoromethyl-containing analogs ().
  • Unresolved Questions : Exact pharmacokinetic data (e.g., bioavailability, half-life) and target affinity profiles are absent in the provided evidence. Further in vitro assays (e.g., receptor binding, CYP inhibition) are needed.

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